molecular formula C10H9Cl2NO3 B5535808 METHYL 2-[(2,4-DICHLOROPHENYL)FORMAMIDO]ACETATE

METHYL 2-[(2,4-DICHLOROPHENYL)FORMAMIDO]ACETATE

Cat. No.: B5535808
M. Wt: 262.09 g/mol
InChI Key: NJNFJGGLRAIOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[(2,4-DICHLOROPHENYL)FORMAMIDO]ACETATE is a useful research compound. Its molecular formula is C10H9Cl2NO3 and its molecular weight is 262.09 g/mol. The purity is usually 95%.
The exact mass of the compound methyl N-(2,4-dichlorobenzoyl)glycinate is 260.9959485 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbon Dioxide Capture

Amino acid ionic liquids, similar in structure to the compound of interest, have been investigated for their ability to capture carbon dioxide. For instance, tetramethylammonium glycinate ([N1111][Gly]) mixed with 2-amino-2-methyl-1-propanol (AMP) aqueous solutions shows enhanced CO2 absorption capabilities. The study demonstrates that [N1111][Gly] promotes the absorption of CO2, with kinetics suggesting a fast pseudo-first-order reaction regime, making it a potential solvent for CO2 capture technologies (Zhou, Jing, & Zhou, 2012).

Photocatalytic Applications

Research on graphitic carbon nitride (g-C3N4) prepared at different temperatures for photocatalytic activities hints at the potential for compounds like methyl N-(2,4-dichlorobenzoyl)glycinate to be used in similar applications. The study found that calcination temperature significantly affects the material's ability to degrade pollutants under visible light, suggesting a pathway to enhance photocatalytic performance in environmental cleanup efforts (Mo et al., 2015).

Thermoresponsive Hydrogels for Drug Delivery

Poly(N-acryloyl glycinamide), a compound related to glycinate derivatives, forms thermoresponsive hydrogels that can transition from gel to sol states at temperatures slightly above body temperature. This property is exploited for localized, sustained drug delivery, where the material's phase transition can control the release rate of therapeutic agents (Boustta et al., 2014).

Glycosylation Analysis in Polysaccharides

Methylation analysis is crucial for understanding the structure of polysaccharides, with applications in food science, biology, and medicine. Techniques involving derivatization, such as those used for glycosyl linkage analysis, might be applicable for analyzing or modifying compounds like methyl N-(2,4-dichlorobenzoyl)glycinate, providing insights into their structural and functional properties (Sims et al., 2018).

Synthesis and Functionalization Techniques

The use of glycinate derivatives in synthesizing complex molecules is highlighted by studies on heterocyclic intermediates for asymmetric synthesis and the construction of water-soluble amino acid derivatives. These methodologies showcase the versatility of glycinate compounds in creating functional materials for various applications, including pharmaceuticals and supramolecular chemistry (Groth et al., 1993).

Properties

IUPAC Name

methyl 2-[(2,4-dichlorobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-16-9(14)5-13-10(15)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNFJGGLRAIOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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